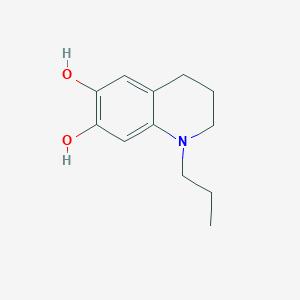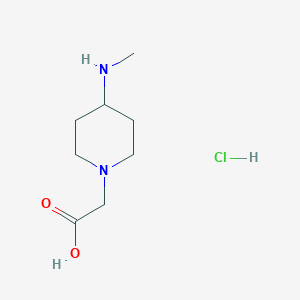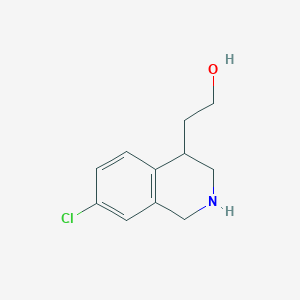
1-Amino-6-ethyl-4-methyl-2-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-6-ethyl-4-methyl-2-naphthonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group, an ethyl group, a methyl group, and a nitrile group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-ethyl-4-methyl-2-naphthonitrile can be achieved through several synthetic routes. One common method involves the nitration of 6-ethyl-4-methyl-2-naphthylamine, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of hazardous chemicals like nitric acid and hydrogen gas.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-6-ethyl-4-methyl-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
1-Amino-6-ethyl-4-methyl-2-naphthonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 1-Amino-6-ethyl-4-methyl-2-naphthonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-6-ethyl-4-methyl-2-naphthol
- 1-Amino-6-ethyl-4-methyl-2-naphthoic acid
- 1-Amino-6-ethyl-4-methyl-2-naphthylamine
Uniqueness
1-Amino-6-ethyl-4-methyl-2-naphthonitrile is unique due to the presence of both an amino group and a nitrile group on the naphthalene ring
Propriétés
Formule moléculaire |
C14H14N2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-amino-6-ethyl-4-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H14N2/c1-3-10-4-5-12-13(7-10)9(2)6-11(8-15)14(12)16/h4-7H,3,16H2,1-2H3 |
Clé InChI |
GPWYTKMKYXXHLJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C(=C(C=C2C)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







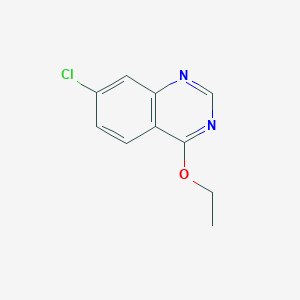
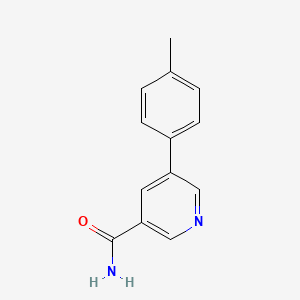
![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)


